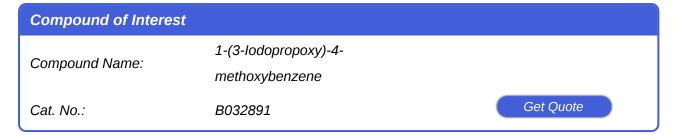


## In-depth Technical Guide: 1-(3-lodopropoxy)-4methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 118943-23-0

This technical guide provides a comprehensive overview of **1-(3-lodopropoxy)-4-methoxybenzene**, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

## **Chemical and Physical Properties**

**1-(3-lodopropoxy)-4-methoxybenzene** is a valuable reagent in the synthesis of complex organic molecules.[1] While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and data available for analogous compounds.

Table 1: Physicochemical Properties of **1-(3-lodopropoxy)-4-methoxybenzene** and Related Compounds



Property	Value for 1-(3- lodopropoxy)-4- methoxybenzene	Value for 1-(3- Bromopropoxy)-4- methoxybenzene	Value for 4- lodoanisole
CAS Number	118943-23-0	6267-37-4[2]	696-62-8
Molecular Formula	C10H13IO2[1]	C10H13BrO2[2]	C7H7IO
Molecular Weight	292.11 g/mol [1]	245.11 g/mol [2]	234.03 g/mol [3]
Appearance	Brown Oil[1]	Not specified	Pale yellow powder[3]
Storage	2-8°C Refrigerator[1]	Not specified	Not specified

## **Synthesis**

The primary route for the synthesis of **1-(3-lodopropoxy)-4-methoxybenzene** is through a Finkelstein reaction, a nucleophilic substitution where an alkyl halide is converted to another. In this case, the more readily available 1-(3-bromopropoxy)-4-methoxybenzene is treated with an iodide salt in a suitable solvent.

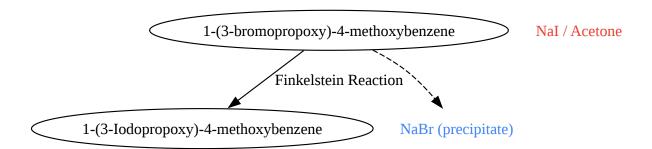
Experimental Protocol: Synthesis via Finkelstein Reaction

This protocol is a generalized procedure based on the classic Finkelstein reaction.[4]

- Materials:
  - 1-(3-bromopropoxy)-4-methoxybenzene
  - Sodium iodide (Nal)
  - Acetone (anhydrous)
- Procedure:
  - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve
     1-(3-bromopropoxy)-4-methoxybenzene in anhydrous acetone.
  - Add a molar excess (typically 1.5 to 3 equivalents) of sodium iodide to the solution.



- Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of a precipitate (sodium bromide) indicates the reaction is proceeding.[4]
- Upon completion, the reaction mixture is cooled to room temperature.
- The precipitated sodium bromide is removed by filtration.
- The acetone is removed from the filtrate under reduced pressure.
- The resulting crude product is then purified, typically by column chromatography on silica gel, to yield pure **1-(3-lodopropoxy)-4-methoxybenzene**.



Click to download full resolution via product page

Caption: Role of 1-(3-lodopropoxy)-4-methoxybenzene in the synthesis of Stigmatellin.

# Spectral Data (Predicted and from Analogous Compounds)

While experimental spectra for **1-(3-lodopropoxy)-4-methoxybenzene** are not readily available in public databases, the expected spectral characteristics can be predicted based on its structure and comparison with similar compounds.

Table 2: Expected and Comparative Spectral Data



Technique	Expected Peaks/Signals for 1-(3-lodopropoxy)-4-methoxybenzene	Comparative Data from 4- lodoanisole (¹H NMR) [5]
<sup>1</sup> H NMR	Aromatic protons (AA'BB' system, ~6.8-7.5 ppm), Methoxy protons (~3.8 ppm), Propoxy chain protons (multiplets, ~2.0-4.0 ppm)	δ 3.78 (s, 3H), 6.61-6.74 (m, 2H), 7.48-7.65 (m, 2H)
<sup>13</sup> C NMR	Aromatic carbons (~114-160 ppm), Methoxy carbon (~55 ppm), Propoxy chain carbons (~30-70 ppm), Carbon bearing iodine (~5 ppm)	δ 55.3, 82.7, 116.3, 138.2, 159.4 [5]
IR	C-O-C stretching (aromatic ether, ~1250 cm <sup>-1</sup> ), C-O-C stretching (aliphatic ether, ~1100 cm <sup>-1</sup> ), C-H stretching (aromatic and aliphatic), C-I stretching (~500-600 cm <sup>-1</sup> )	Not directly comparable
Mass Spec.	Molecular ion peak (m/z = 292), Fragments corresponding to loss of iodine, the propoxy chain, and the methoxy group.	GC-MS: m/z (%) 233.95 (100) [M] <sup>+</sup> [5]

## **Safety and Handling**

Detailed toxicological data for **1-(3-lodopropoxy)-4-methoxybenzene** is not available. However, based on the data for the analogous bromo- compound, it should be handled with care.

#### **General Safety Precautions:**

• Work in a well-ventilated fume hood.



- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation, ingestion, and skin contact.
- Store in a tightly sealed container in a cool, dry place as recommended. [1] The hazards associated with 1-(3-bromopropoxy)-4-methoxybenzene include being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation. [2]Similar precautions should be taken for the iodo- derivative.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1-(3-Bromopropoxy)-4-methoxybenzene | C10H13BrO2 | CID 235996 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-lodoanisole | C7H7IO | CID 69676 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Finkelstein reaction Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- To cite this document: BenchChem. [In-depth Technical Guide: 1-(3-lodopropoxy)-4-methoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032891#1-3-iodopropoxy-4-methoxybenzene-cas-number]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com